BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Phenoxy-1,4-Dioxane:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dioxane, 2-phenoxy-

Cat. No.: B15459502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-phenoxy-1,4-dioxane. Due to a lack of publicly available experimental spectra for this
specific compound, this document extrapolates data from its constituent chemical moieties—
the 1,4-dioxane ring and the phenoxy group—as well as from structural analogs like 2-
methoxy-1,4-dioxane and 2-phenoxyethanol. This guide is intended to serve as a reference for
the identification and characterization of 2-phenoxy-1,4-dioxane in a research and development
setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-phenoxy-1,4-dioxane
based on the known spectral properties of its components and related molecules.

Table 1: Predicted 'H NMR Spectroscopic Data
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Protons

Predicted Chemical Predicted
Shift (8, ppm) Multiplicity

Notes

H-2

The proton on the
carbon bearing the
phenoxy group is
expected to be the

) most deshielded of

45-5.0 Multiplet ) ]

the dioxane ring
protons due to the
electronegativity of the
adjacent oxygen

atoms.

H-3, H-5, H-6

These protons of the
dioxane ring would
appear as a complex
set of multiplets. The
chemical shift is
based on the known
resonance of 1,4-
3.6-4.2 Multiplets dioxane, which is a
singlet at
approximately 3.7
ppm.[1][2]3] The
phenoxy group's
presence will induce
slight shifts and

complex splitting.

Aromatic (ortho)

) Protons on the phenyl
Multiplet (doublet of )
6.9-7.1 ring ortho to the ether
doublets) ]
linkage.

Protons on the phenyl

Aromatic (meta) 72-74 Multiplet (triplet) ring meta to the ether
linkage.
Aromatic (para) 6.8-7.0 Multiplet (triplet) Proton on the phenyl

ring para to the ether
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linkage.

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

. 13 1
Predicted Chemical Shift
Carbon Notes
(3, ppm)
The carbon atom bonded to
C-2 98 - 105 two oxygen atoms (acetal-like)
will be significantly downfield.
These dioxane ring carbons
are expected to be in a similar
C-3,C-5,C-6 65-70 range to those in unsubstituted
1,4-dioxane (approx. 67 ppm).
[41[5]
The carbon of the phenyl ring
Aromatic (ipso) 157 - 160 directly attached to the ether
oxygen.
Aromatic (ortho) 115-120
Aromatic (meta) 128 - 130
Aromatic (para) 120 - 125

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Predicted Absorption

Functional Group Vibration Type
Range (cm™?)

C-H (Aromatic) 3030 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

) 1200 - 1270 (asymmetric), ]

C-O-C (Aromatic Ether) ) Stretching
1000-1050 (symmetric)

C-O-C (Aliphatic Ether) 1070 - 1150 Stretching

Sample Preparation: Neat liquid film or KBr pellet. The spectrum is anticipated to be dominated
by the strong C-O stretching bands of the ether linkages.[6][7][8][9]

Table 4: Predicted Mass Spectrometry (MS) Data

miz Predicted Fragment Notes

166 [M]* Molecular ion peak.
Fragmentation of the dioxane

107 [CeHsO-CH2]* )
ring.
Phenol cation radical, a

94 [CeHsOH]* common fragment for phenoxy
compounds.

87 [CaH702]* Loss of the phenoxy group.

77 [CeHs]* Phenyl cation.

lonization Method: Electron lonization (El). The fragmentation pattern is expected to show

characteristic losses of the phenoxy group and fragmentation of the dioxane ring.[10][11][12]

Table 5: Predicted UV-Vis Spectroscopy Data
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Molar Absorptivity Electronic
Amax (nm) Solvent .
(€) Transition
T — TU* transition of
~270 ~2000 Ethanol or Hexane ]
the benzene ring.
T — TU* transition of
~220 ~8000 Ethanol or Hexane

the benzene ring.

The UV-Vis spectrum is expected to be dominated by the absorptions of the phenoxy group, as
the 1,4-dioxane moiety does not absorb significantly in the UV-Vis range.[13]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. These should be adapted based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-phenoxy-1,4-dioxane in approximately 0.7 mL of
deuterated chloroform (CDClIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard if the solvent does not already contain it.

¢ Instrumentation: A 300 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

o

Acquire a one-dimensional proton spectrum.

o Typical parameters: 90° pulse, spectral width of 10-15 ppm, relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16
or 32 scans).

o Process the data with Fourier transformation, phase correction, and baseline correction.
o Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:
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o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 30-45° pulse, spectral width of 200-220 ppm, relaxation delay of 2-5
seconds, and a larger number of scans for adequate signal (e.g., 1024 or more).

o Reference the spectrum to the solvent peak (CDCls at 77.16 ppm).
. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat
liquid sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet - for solids): Grind a small amount of the sample with dry
potassium bromide (KBr) and press into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

(¢]

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

(¢]

Record the sample spectrum over a range of 4000-400 cm~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

. Mass Spectrometry (MS)

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like
dichloromethane or ethyl acetate.

Instrumentation: A mass spectrometer with an electron ionization (El) source.

Acquisition:
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o lonize the sample using a standard electron energy of 70 eV.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 40-400).

o The resulting mass spectrum will show the relative abundance of different fragment ions.
4. UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be
chosen to give a maximum absorbance between 0.5 and 1.5.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.

e Acquisition:
o Record a baseline spectrum with the cuvette filled only with the solvent.
o Record the sample spectrum over a range of approximately 200-400 nm.
o Identify the wavelength(s) of maximum absorbance (Amax).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a
compound such as 2-phenoxy-1,4-dioxane.
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Caption: Workflow for Spectroscopic Analysis of 2-Phenoxy-1,4-Dioxane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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